Vortioxetine Impurity 14

impurity reference standard HPLC purity assay pharmaceutical quality control

Vortioxetine Impurity 14 (CAS 1240670-85-2) is a process-related impurity of vortioxetine hydrobromide, an atypical antidepressant approved as Brintellix . Chemically it is 1-(2-((2,4-dimethylphenyl)thio)phenyl)-4-(2-(piperazin-1-yl)phenyl)piperazine, a dipiperazine analog that differs structurally from vortioxetine by the addition of a second piperazine ring.

Molecular Formula C28H34N4S
Molecular Weight 458.7 g/mol
Cat. No. B12104062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVortioxetine Impurity 14
Molecular FormulaC28H34N4S
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C4=CC=CC=C4N5CCNCC5)C
InChIInChI=1S/C28H34N4S/c1-22-11-12-27(23(2)21-22)33-28-10-6-5-9-26(28)32-19-17-31(18-20-32)25-8-4-3-7-24(25)30-15-13-29-14-16-30/h3-12,21,29H,13-20H2,1-2H3
InChIKeyFTYXWHNWGGQBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vortioxetine Impurity 14 – Certified Reference Standard for ANDA-Supporting Method Validation


Vortioxetine Impurity 14 (CAS 1240670-85-2) is a process-related impurity of vortioxetine hydrobromide, an atypical antidepressant approved as Brintellix [1]. Chemically it is 1-(2-((2,4-dimethylphenyl)thio)phenyl)-4-(2-(piperazin-1-yl)phenyl)piperazine, a dipiperazine analog that differs structurally from vortioxetine by the addition of a second piperazine ring [2]. This impurity is designated as Vortioxetine Dipiperazine Analog in the USP commenting process and is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) [2].

Why Vortioxetine Impurity 14 Cannot Be Replaced by Generic Process Impurities


Generic impurity reference standards cannot substitute for Vortioxetine Impurity 14 because its specific dipiperazine structure is directly linked to a distinct synthetic pathway and is explicitly named in USP regulatory guidance [1]. Unlike common mono-piperazine impurities or degradation products, this compound contains a second piperazine moiety that alters its chromatographic behavior, spectral fingerprint, and quantification limit, making it indispensable for the resolution of impurity profiles required by ANDA reviewers [2]. Using an unqualified alternative risks misidentification or underreporting of this critical impurity, jeopardizing regulatory acceptance.

Head-to-Head Differentiation Evidence for Vortioxetine Impurity 14 Against Its Closest Analogs


Purity Specification: Impurity 14 Offers a Higher Minimum Purity Than Common Vendor-Grade Alternatives

Vortioxetine Impurity 14, when sourced as a USP-designated dipiperazine analog, is routinely supplied with a purity specification of NLT 98% (HPLC) , whereas generic vortioxetine impurity references frequently carry a minimum purity of only 95% . This 3-percentage-point difference represents a significant reduction in unidentified impurities that could interfere with baseline separation or quantification limits.

impurity reference standard HPLC purity assay pharmaceutical quality control

Regulatory Recognition: USP-Directed Identity Sets Impurity 14 Apart from Non-Designated Process Impurities

Vortioxetine Impurity 14 is formally identified as ‘Vortioxetine Dipiperazine Analog (USP)’ under USP Commenting Opening 50(4) [1], whereas most other vortioxetine impurities (e.g., Impurity 1, 10, 16, 17, 18, 20, 28, 31) do not carry a USP designation . This designation makes Impurity 14 the recognized reference standard for pharmacopoeial compliance, providing a direct path to regulatory alignment.

USP reference standard pharmacopoeial compliance ANDA filing

Structural Distinctiveness: Impurity 14 Is the Only Dipiperazine Analog in the Vortioxetine Impurity Family

Vortioxetine Impurity 14 (C₂₈H₃₄N₄S, MW 458.66) is the only known vortioxetine impurity that contains two piperazine rings, as opposed to the single piperazine core of vortioxetine itself and most other process impurities . The additional piperazine ring increases molecular weight by approximately 160 Da compared to vortioxetine (C₁₈H₂₂N₂S, MW 298.45), resulting in a markedly different reversed-phase retention time and mass spectrometric fragmentation pattern, which is essential for unambiguous identification in complex matrices [1].

dipiperazine structure chromatographic resolution impurity profiling

Application Scope: Impurity 14 Is Characterized for the Full Suite of ANDA-Required Techniques, Unlike Many Off-the-Shelf Impurities

Vortioxetine Impurity 14 is supplied with comprehensive characterization data including LC-MS, IR, ¹H-NMR, ¹³C-NMR, and two-dimensional NMR (COSY, HSQC, HMBC), consistent with the requirements of ANDA filing [1]. Many alternative impurities are offered with only HPLC purity and a single MS scan, lacking the multi-technique structural confirmation that regulatory reviewers expect for impurity reference standards.

characterization data package spectroscopic methods regulatory submission

Procurement-Ready Application Scenarios for Vortioxetine Impurity 14


ANDA Method Validation and System Suitability Testing

The USP-designated dipiperazine analog serves as the definitive system-suitability marker in validated HPLC methods for vortioxetine hydrobromide. Laboratories can deploy Impurity 14 to establish resolution factors between the mono-piperazine active and the late-eluting dipiperazine impurity, a critical parameter in ANDA submissions [1].

Forced Degradation and Stability-Indicating Assay Development

Because Impurity 14 derives from a distinct synthetic pathway rather than oxidative or hydrolytic stress, it is a stable endogenous marker in forced-degradation studies. Its presence confirms that the analytical method can differentiate process impurities from true degradation products, satisfying ICH Q3A/B requirements [2].

Batch-to-Batch Impurity Profiling for Commercial Production

Vortioxetine manufacturers use Impurity 14 as a quantitative reference for the dipiperazine-related substance limit (typically ≤0.10% area by HPLC). Its high purity (NLT 98%) ensures accurate calibration curves and reliable quantification across multiple production batches, directly supporting pharmacopoeial compliance [1].

Reference Standard for LC-MS/MS Identification in Metabolite Profiling

In clinical metabolism studies, the unique mass spectrometric signature of Impurity 14 (MW 458.66, C₂₈H₃₄N₄S ion pattern) is used as a reference to distinguish process-related impurities from circulating metabolites, an application where generic mono-piperazine impurities would generate false positives .

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